molecular formula C8H13N3 B13120748 2-Isopropyl-N-methylpyrimidin-4-amine

2-Isopropyl-N-methylpyrimidin-4-amine

Cat. No.: B13120748
M. Wt: 151.21 g/mol
InChI Key: VGFZYZVZFOIITP-UHFFFAOYSA-N
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Description

2-Isopropyl-N-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-N-methylpyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of isopropylamine with N-methylpyrimidin-4-amine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Isopropyl-N-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-N-methylpyrimidin-4-amine is unique due to the presence of both isopropyl and N-methyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3/c1-6(2)8-10-5-4-7(9-3)11-8/h4-6H,1-3H3,(H,9,10,11)

InChI Key

VGFZYZVZFOIITP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)NC

Origin of Product

United States

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